molecular formula C6H5BrN4O B1148953 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-57-7

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No. B1148953
CAS RN: 1334135-57-7
M. Wt: 229.037
InChI Key: FAZNGFFMXPNDTQ-UHFFFAOYSA-N
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Description

“5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine” is a chemical compound. It belongs to the class of triazolopyrazines . Triazolopyrazines are heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolopyrazines involves various chemical reactions. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . For example, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .


Molecular Structure Analysis

The molecular structure of “5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine” is characterized by the presence of bromine and methoxy groups attached to the triazolopyrazine core . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazolopyrazines can participate in various chemical reactions. For instance, they can undergo aromatic nucleophilic substitution . The structure–activity relationship of triazolo[4,3-A]pyrazine derivatives has been analyzed, and some of the synthesized compounds have shown significant biological activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine: is utilized in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. These compounds often contain nitrogen and exhibit significant biological activities. The synthesis process typically involves eco-friendly methods, such as microwave-mediated, catalyst-free reactions, which are advantageous for sustainable chemistry practices .

Antibacterial Agents

This compound has been explored for its potential as an antibacterial agent. Novel derivatives of triazolopyrazine have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to first-line antibacterial agents like ampicillin .

Pharmaceutical Drug Development

The triazolopyrazine scaffold is found in many biologically active compounds and drugs. Its derivatives are being investigated for their potential use in treating various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

Applications in material sciences have also been reported for triazolopyrazine derivatives. These compounds can be used in the development of new materials with unique properties, potentially useful in various technological applications .

Biological Activity Profiling

Derivatives of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine are studied for their biological activity profiles. They are tested for various activities, such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are important targets in drug discovery .

Sustainable Chemistry

The compound’s synthesis aligns with the principles of sustainable chemistry, emphasizing the use of eco-friendly methods and reagents. This approach minimizes environmental impact and promotes the development of green chemistry practices .

Functional Group Tolerance in Synthesis

The synthetic methods involving 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine demonstrate good functional group tolerance. This allows for the creation of a broad range of derivatives, enhancing the compound’s utility in various chemical syntheses .

Late-Stage Functionalization

Late-stage functionalization is a strategy used to diversify the chemical structure of triazolopyrazine derivatives. This process is crucial for tailoring the properties of the compound for specific applications, such as drug development or material engineering .

Future Directions

The future directions in the research of triazolopyrazines could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

5-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-10-9-3-11(5)4(7)2-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZNGFFMXPNDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N2C1=NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 5-bromo-3-hydrazinyl-2-methoxypyrazine (0.5 g crude, ˜1.9 mmol) and triethyl orthoformate (5 mL). The resulting mixture was heated at 130° C. overnight. TLC indicated a complete conversion. Work-up: the reaction mixture was concentrated. The residue was purified by flash column chromatography on silica gel with a 1:50 methanol/dichloromethane, to afford 0.28 g (66% for 2 steps) of the product as a pale yellow solid. 1H NMR (300 MHz, CDCl3) δ: 8.93 (s, 1H), 7.47 (s, 1H), 4.18 (s, 3H). MS m/z: 229 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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